Product packaging for 5H-Pyrimido[4,5-b]azepine(Cat. No.:CAS No. 18549-67-2)

5H-Pyrimido[4,5-b]azepine

Cat. No.: B579230
CAS No.: 18549-67-2
M. Wt: 145.165
InChI Key: BFKZINVCRWMZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The 5H-pyrimido[4,5-b]azepine scaffold is a significant fused bicyclic structure in medicinal chemistry, serving as a versatile core for developing potent inhibitors and receptor agonists. Its primary research value lies in two key areas: oncology and central nervous system (CNS) disorders. In anticancer research, derivatives based on this scaffold have been rationally designed to fit the ATP-binding site of key kinase proteins. Specifically, these compounds have been developed as potent dual inhibitors of HER2 and EGFR, which are critical targets in various cancers. An X-ray co-crystal structure with EGFR demonstrated that the scaffold makes key hydrogen-bonding interactions with the protein's main chain, leading to compounds with potent kinase inhibitory activity and impressive cell growth inhibition in models like BT474 cells . In neuroscience research, the pyrimido[4,5-d]azepine core has been utilized in the design of potent and selective agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor. Through multiparameter optimization, researchers have developed compounds with exquisite functional selectivity over the closely related 5-HT2A and 5-HT2B receptors, a crucial feature for mitigating potential side effects. These agonists are investigated as potential treatments for a range of CNS conditions . The broad utility of this scaffold is further evidenced by its appearance in patents covering 5-HT2C agonists for disorders including obesity, anxiety, and sexual dysfunction . The this compound scaffold therefore represents a privileged structure in drug discovery, enabling the creation of molecules with high potency and selectivity for therapeutically relevant targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B579230 5H-Pyrimido[4,5-b]azepine CAS No. 18549-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18549-67-2

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

5H-pyrimido[4,5-b]azepine

InChI

InChI=1S/C8H7N3/c1-2-4-10-8-7(3-1)5-9-6-11-8/h1-2,4-6H,3H2

InChI Key

BFKZINVCRWMZMT-UHFFFAOYSA-N

SMILES

C1C=CC=NC2=NC=NC=C21

Synonyms

5H-Pyrimido[4,5-b]azepine (8CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 5h Pyrimido 4,5 B Azepine and Its Analogues

Strategies for Core Skeletal Assembly

The construction of the 5H-pyrimido[4,5-b]azepine framework is a synthetic challenge that has been addressed through several innovative approaches. These methods often involve the careful orchestration of bond-forming reactions to build the fused bicyclic system.

Multicomponent Reaction (MCR) Approaches in Pyrimidoazepine Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular architectures in a single step from three or more starting materials. researchgate.net A green synthetic methodology for novel pyrimidoazepine derivatives has been developed utilizing a multicomponent approach. samipubco.com This reaction involves the combination of isatoic anhydrides, α-haloketones, electron-deficient acetylenic compounds, and guanidine (B92328) in an aqueous medium at room temperature. samipubco.com The use of a SiO2/Fe3O4@Graphene Oxide catalyst facilitates this transformation, leading to high yields of the desired pyrimidoazepine products. samipubco.com

Similarly, MCRs have been effectively used in the synthesis of structurally related pyrimido[4,5-b]quinolines. rsc.orgnih.gov One such method involves the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) catalyzed by trityl chloride in chloroform (B151607) under reflux conditions. nih.gov Another approach employs a mechanochemical, solvent-free, and catalyst-free reaction of 1,3-diketones, 6-aminouracil, and an aromatic aldehyde. rsc.org

Table 1: Multicomponent Reaction for the Synthesis of Pyrimidoazepine Analogues

Catalyst/ConditionsReactantsProductYieldReference
SiO2/Fe3O4@Graphene Oxide, water, room temp.Isatoic anhydride, α-haloketone, acetylenic compound, guanidinePyrimidoazepine derivativeHigh samipubco.com
Trityl chloride, chloroform, refluxAromatic aldehyde, dimedone, 6-amino-1,3-dimethyluracilPyrimido[4,5-b]quinolineHigh nih.gov
Ball-mill, solvent-free, catalyst-free1,3-Diketone, 6-aminouracil, aromatic aldehydePyrimido[4,5-b]quinolineNot specified rsc.org

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a powerful strategy for the formation of the seven-membered azepine ring fused to the pyrimidine (B1678525) core. These reactions often proceed with high regioselectivity and can be tailored to produce a variety of substituted analogues.

The Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, is a well-established method for the formation of five- and six-membered rings. organic-chemistry.orgwikipedia.org While its direct application to the synthesis of this compound is not extensively documented, related Claisen-type condensations have been successfully employed in the formation of azepine rings. For instance, an intramolecular Claisen-type reaction of a butanoic acid derivative with sodium methoxide (B1231860) in dimethyl carbonate was a key step in the synthesis of a methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate intermediate. researchgate.net This demonstrates the potential of this methodology for the construction of the azepine portion of the pyrimidoazepine scaffold. The reaction mechanism generally involves the deprotonation of an α-carbon to an ester, followed by nucleophilic attack on the second ester carbonyl, leading to a cyclic β-keto ester. numberanalytics.comyoutube.com

Intramolecular Friedel-Crafts alkylation is a key strategy for the synthesis of fused-ring systems. A versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, which are analogues of this compound, has been developed based on this reaction. researchgate.netresearchgate.net The synthesis commences with the base-promoted aromatic nucleophilic substitution of 5-allyl-4,6-dichloropyrimidines with various N-substituted anilines. researchgate.net The resulting aminolysis products then undergo an acid-promoted intramolecular Friedel-Crafts cyclization to yield the target polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines in moderate to very high yields. researchgate.net

Table 2: Synthesis of Benzo[b]pyrimido[5,4-f]azepines via Intramolecular Friedel-Crafts Cyclization

Starting MaterialReagentsIntermediateCyclization ConditionsProductReference
5-Allyl-4,6-dichloropyrimidineN-substituted aniline, Base5-Allyl-4-anilino-6-chloropyrimidine derivativeAcid6,11-Dihydro-5H-benzo[b]pyrimido[5,4-f]azepine researchgate.net
Claisen-type Condensation Routes

Sequential Ugi–Smiles-Metathesis Protocols

A novel and efficient strategy for the synthesis of the 8,9-dihydro-5H-pyrimido[4,5-b]azepine scaffold involves a sequential Ugi-Smiles coupling followed by a ring-closing metathesis (RCM) reaction. thieme-connect.comresearchgate.net This protocol represents the first reported synthesis of this specific pyrimidoazepine derivative. thieme-connect.com The Ugi-Smiles reaction is a multicomponent reaction that brings together an amine, an aldehyde, an isocyanide, and a hydroxy-pyrimidine to form a complex adduct. This adduct is then subjected to a ruthenium-catalyzed ring-closing metathesis to construct the seven-membered azepine ring. researchgate.netresearchgate.net The scope and success of this sequence are influenced by the nature of the heteroatoms in the Ugi-Smiles coupling step. researchgate.net

Bischler−Napieralski-Type Reactions for Fused Systems

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines through the cyclization of β-arylethylamides. This methodology has been adapted for the synthesis of novel tricyclic pyrimido[4,5-b] thieme-connect.comopenalex.orgbenzothiazepines, which are structurally related to this compound. capes.gov.bracs.orgnih.gov In this approach, 5-amino-4,6-bis(arylthio)pyrimidines are reacted with carboxylic acids to undergo a Bischler-Napieralski-type cyclization, forming the fused thiazepine ring. researchgate.netcapes.gov.br The resulting pyrimido[4,5-b] thieme-connect.comopenalex.orgbenzothiazepines can be further functionalized, for example, by selective oxidation of the sulfide (B99878) to a sulfoxide, which can then be displaced by various nucleophiles. capes.gov.br This strategy provides an efficient route to a library of novel fused heterocyclic compounds. researchgate.netcapes.gov.br

Ene-Type Cyclization and Diels-Alder Pathways

The construction of the pyrimido[4,5-b]azepine core can be efficiently achieved through pericyclic reactions, particularly ene-type cyclizations and Diels-Alder reactions. These methods offer a high degree of control over the formation of the seven-membered azepine ring fused to the pyrimidine system.

A notable strategy involves the intramolecular ene reaction of imines derived from 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones and primary amines, which leads to the formation of pyrimido[4,5-b]azepine derivatives. researchgate.net The reaction conditions, such as the presence or absence of an acid catalyst, solvent, and temperature, can be manipulated to selectively favor either an ene-type cyclization or an intramolecular aza-Diels-Alder (IADA) reaction. researchgate.netpku.edu.cn

Under acidic conditions, an iminium intermediate is formed, which favors the low-energy IADA pathway, proceeding in a [4+2] fashion to yield pyrimido[4,5-h] pku.edu.cnsmolecule.comnaphthyridines. researchgate.netpku.edu.cn Conversely, in the absence of acid, the neutral imine intermediate undergoes a thermal ene-type cyclization. researchgate.netpku.edu.cn This process involves the transfer of an allylic proton from the allylic amine to the imine, followed by a barrierless nucleophilic addition between the in-situ generated anionic allylic amine and iminium ion, ultimately leading to epiminopyrimido[4,5-b]azepines. researchgate.netpku.edu.cn Density functional theory (DFT) calculations have been employed to understand the mechanistic details of these competing pathways. pku.edu.cn

The versatility of these cycloaddition strategies allows for the synthesis of a variety of substituted, fused, and bridged ring systems in a regio- and stereoselective manner. researchgate.net For instance, the thermal reaction of specific aldehydes can lead to pyridopyrimidoazepine derivatives with a cis-fused azepine ring. researchgate.net

Regioselective Functionalization and Derivatization Strategies

The development of methods for the regioselective functionalization of the this compound framework is crucial for exploring the structure-activity relationships of this class of compounds. These strategies enable the introduction of various substituents at specific positions of the heterocyclic scaffold.

Site-Specific Chemical Modifications on the Pyrimidoazepine Framework

Site-specific modifications on the pyrimidoazepine core allow for the precise installation of functional groups, which can significantly impact the biological properties of the resulting molecules. One approach involves the palladium-catalyzed C-H arylation of protected uracils, which can be extended to the synthesis of functionalized benzo[c]pyrimido[1,6-a]azepine derivatives. chim.it This methodology allows for the regioselective activation of either the C5-H or C6-H bond of the uracil (B121893) scaffold. chim.it

Another strategy for achieving regioselectivity is through intramolecular Friedel-Crafts alkylation. researchgate.net This method has been used to synthesize a variety of polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines. researchgate.net The process typically starts with the base-promoted aromatic nucleophilic substitution of 5-allyl-4,6-dichloropyrimidines with N-substituted anilines, followed by acid-promoted intramolecular cyclization. researchgate.net

Furthermore, Bischler-Napieralski-type reactions have been employed to prepare tricyclic pyrimido[4,5-b] pku.edu.cnresearchgate.netbenzothiazepines. acs.org This method involves the reaction of 5-amino-4,6-bis(arylthio)pyrimidines with carboxylic acids. acs.org The resulting products can be further functionalized, for example, by selective oxidation of a sulfide group to a sulfoxide, which can then undergo nucleophilic substitution. acs.org

Synthetic Transformations of Pendant Groups

Pendant groups, which are substituents attached to the main polymer backbone, play a significant role in modifying the properties of the pyrimidoazepine scaffold. libretexts.org The chemical modification of these pendant groups offers a versatile approach to introduce a wide range of functionalities.

One common strategy involves the introduction of reactive functional groups that can be further elaborated. For example, polymers with pendant azide (B81097) groups can be synthesized and subsequently modified via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgoatext.com This allows for the attachment of various molecules, including those with biological relevance. rsc.org

Another approach is the transformation of existing pendant groups. For instance, pendant chlorine groups can be converted to azide groups, which can then be used for further functionalization. rsc.org Similarly, the synthesis of copolymers with hydroxylmethyl or protected galactosyl groups as substituents on triazole pendant groups has been reported. oatext.com These modifications can be achieved with near-quantitative functionalization. oatext.com

Emerging Synthetic Techniques

The field of synthetic organic chemistry is continually evolving, with new techniques being developed to improve efficiency, selectivity, and environmental friendliness. These emerging methods are also being applied to the synthesis of complex heterocyclic systems like this compound.

Microwave-Assisted Synthesis in Pyrimidoazepine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. smolecule.comresearchgate.net This technique has been successfully applied to the synthesis of pyrimido[4,5-b]azepine and its analogues.

For example, the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine compounds has been achieved through a palladium-catalyzed reaction of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) with primary aliphatic amines under microwave irradiation. researchgate.net This method allows for the rapid construction of the tricyclic azepine core. researchgate.net Similarly, microwave-assisted synthesis has been utilized for the multi-step annulation of substituted pyrimidines with cyclic amines to form the pyrimidoazepine scaffold.

The use of microwave irradiation can also facilitate other types of reactions in pyrimidoazepine chemistry, such as the synthesis of thieno[3,2:4,5]pyrimido[1,6-b] researchgate.netpku.edu.cnresearchgate.nettriazepines. scispace.com The efficiency and environmental benefits of microwave-assisted synthesis make it an attractive approach for the industrial production of these compounds. smolecule.com

Asymmetric Synthesis and Stereochemical Control in Pyrimidoazepine Scaffolds

The development of asymmetric synthetic methods to control the stereochemistry of pyrimidoazepine scaffolds is of great importance, as the three-dimensional arrangement of atoms can have a profound impact on biological activity. numberanalytics.com Stereochemical control is crucial for creating polymers with tailored properties for applications such as tissue engineering and drug delivery. numberanalytics.comduke.edu

An efficient approach to synthesize a series of pyrimido[b]azepines with control over stereochemistry involves a ring-closing metathesis (RCM) reaction as a key step. researchgate.net In this strategy, the absolute configuration of a key intermediate pyrimido[4,5-b]azepine was confirmed by X-ray crystal structure analysis. researchgate.net

Another powerful strategy for enantioselective synthesis is the use of chiral catalysts. For instance, a gold(I)/chiral N-heterocyclic carbene (NHC) relay catalysis system has been developed for the asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives. rsc.org This method proceeds via a cycloisomerization/asymmetric formal [4+3] cycloaddition reaction, affording the products with high diastereoselectivity and enantioselectivity. rsc.org

Furthermore, enantioselective Conia-ene-type cyclizations of alkynyl ketones can be achieved through the cooperative action of a Lewis acid, an N-alkylamine, and a chiral zinc-based catalyst. organic-chemistry.org This process allows for the in situ formation of enolates, which then undergo an enantioselective cyclization to produce cyclopentenes, a reaction type that can be conceptually applied to the synthesis of chiral azepine-containing structures. organic-chemistry.org

The ability to control stereochemistry is fundamental in designing complex, three-dimensional molecular architectures with specific biological functions. rsc.orgbham.ac.uk

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of 5H-Pyrimido[4,5-b]azepine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the precise assignment of the compound's structure. rsc.org

In ¹H NMR spectra of pyrimido[4,5-b]azepine derivatives, the chemical shifts (δ) of protons provide a detailed map of the molecule's electronic landscape. For instance, in a series of synthesized pyrimidoazepines, proton signals are observed in distinct regions corresponding to their positions on the fused ring system and any substituents. samipubco.com Aromatic protons typically appear in the downfield region, while protons on the azepine ring and its substituents are found at varied chemical shifts depending on their neighboring functional groups. samipubco.comekb.eg For example, the NH protons of the pyrimidine (B1678525) ring often present as singlets at δ 10.26-10.84 ppm. samipubco.com The structural integrity of synthesized pyrimidoazepines is routinely authenticated using ¹H NMR spectroscopy. samipubco.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of each carbon atom. rsc.org In pyrimido[4,5-b]azepine derivatives, the carbon signals are spread over a wide range, with carbonyl carbons appearing at the most downfield shifts (around δ 189 ppm) and aliphatic carbons of substituents appearing at the most upfield shifts. samipubco.com The specific chemical shifts of the carbons within the pyrimidine and azepine rings are crucial for confirming the fused structure. rsc.orgsamipubco.com Researchers utilize ¹³C NMR in conjunction with ¹H NMR to resolve the positions of substituents on the heterocyclic core.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Technique Chemical Shift (δ, ppm) Assignment
¹H NMR 10.62, 10.56 NH protons
7.90-7.24 Aromatic CH
3.72 OMe
2.39 Me
¹³C NMR 189.21 C=O
163.91, 154.84, 153.43 Pyrimidine ring carbons
143.00-113.27 Aromatic and azepine ring carbons
52.34 OMe carbon

Note: Data is illustrative and based on findings for a specific derivative. samipubco.com

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.com

In the analysis of synthesized pyrimidoazepines, the mass spectrum typically shows a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. samipubco.com For example, for a derivative with the formula C₂₂H₂₀N₄O₄, the expected molecular ion peak at m/z 404 was observed. samipubco.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the fused ring system and its substituents. Mass spectrometry is also a key method for assessing the purity of the synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound derivatives. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectra of pyrimidoazepines exhibit characteristic absorption bands that confirm the presence of key functional groups. samipubco.comamazonaws.com For example, the stretching vibrations of N-H bonds in the pyrimidine ring typically appear in the range of 3117–3565 cm⁻¹. samipubco.commdpi.com Carbonyl (C=O) stretching bands, if present in a substituent, are observed around 1630–1739 cm⁻¹. samipubco.commdpi.com The C=N and C=C stretching vibrations within the fused aromatic system give rise to absorptions in the 1478–1697 cm⁻¹ region. samipubco.com For derivatives containing a nitrile group (C≡N), a characteristic sharp absorption is seen near 2215–2228 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-H Stretching 3117 - 3565 samipubco.commdpi.com
C=O Stretching 1630 - 1739 samipubco.commdpi.com
C=N / C=C Stretching 1478 - 1697 samipubco.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound derivatives in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular and supramolecular structure can be generated. researchgate.net

Co-crystal Structure Analysis with Biological Macromolecules

A particularly powerful application of X-ray crystallography is the determination of the co-crystal structure of this compound derivatives bound to their biological targets, such as proteins. nih.govnorthwestern.edu This provides invaluable insights into the specific molecular interactions that are responsible for the compound's biological activity.

For example, the co-crystal structure of a 6-substituted amide derivative of pyrimido[4,5-b]azepine with the epidermal growth factor receptor (EGFR) has been elucidated. nih.govnorthwestern.edu This analysis revealed that the N-1 and N-3 nitrogens of the pyrimido[4,5-b]azepine scaffold form hydrogen bonds with the main chain NH of Met793 and the side chain of Thr854 in the protein's ATP binding site, respectively. nih.govnorthwestern.edu Furthermore, the NH proton at the 9-position was found to form an additional hydrogen bond with the carbonyl group of Met793. nih.govnorthwestern.edu This detailed structural information is crucial for the rational design and optimization of more potent and selective inhibitors. Similarly, the co-crystal structure of a pyrimido[4,5-b]indole derivative with BRD4 BD2 provided a structural basis for its high binding affinity. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. aimspress.com DFT allows for the calculation of various electronic properties that govern a molecule's behavior. For instance, in a study of related thieno[2,3-d]pyrimidin-4-ones, DFT calculations were employed to understand the electronic structures and geometries of the molecules. mdpi.com

Interactive Table: Computed Properties of 5H-Pyrimido[4,5-b]azepine
PropertyValueSource
Molecular Formula C8H7N3PubChem nih.gov
Molecular Weight 145.16 g/mol PubChem nih.gov
XLogP3-AA 0.5PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 3PubChem nih.gov
Rotatable Bond Count 0PubChem nih.gov
Exact Mass 145.063997236 DaPubChem nih.gov
Topological Polar Surface Area 38.1 ŲPubChem nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling complex reaction mechanisms. For derivatives of this compound, DFT calculations have been successfully used to shed light on the pathways of their formation. A notable example is the synthesis of epiminopyrimido[4,5-b]azepines, where two competing reaction pathways, the Imino Diels-Alder (IADA) reaction and an ene-type cyclization, were investigated. pku.edu.cn

The DFT study revealed that the reaction outcome is highly dependent on the conditions. pku.edu.cn Under acidic conditions, the formation of an iminium intermediate favors the IADA pathway. pku.edu.cn In the absence of acid, a neutral imine intermediate is more likely to undergo an ene-type cyclization. pku.edu.cn This computational analysis provided a rational basis for the selective synthesis of different heterocyclic scaffolds from the same starting materials by simply adjusting the reaction conditions. pku.edu.cn

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and stability of molecules over time. The azepine ring in the this compound scaffold is not planar, allowing for a range of conformations. This conformational flexibility is a key attribute that enables these molecules to adapt to the binding sites of various biological targets.

While specific MD simulation studies on the parent this compound are not extensively documented in the provided results, the methodology is widely applied to similar heterocyclic systems. For instance, conformational analysis of benzotriazepine derivatives has been performed to understand their three-dimensional structures and how they mimic peptide turns. cdnsciencepub.com Such studies on pyrimido[4,5-b]azepine derivatives would be crucial in understanding their dynamic behavior and interactions with proteins, providing insights into their stability within a biological environment. researchgate.net

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a protein target.

Several studies have utilized molecular docking to investigate the potential of pyrimido[4,5-b]azepine derivatives as inhibitors of various enzymes. In one study, a novel series of pyrimido[4,5-b]azepine derivatives were designed as dual inhibitors of the HER2/EGFR proteins, which are implicated in cancer. nih.gov An X-ray co-crystal structure of one of the derivatives (compound 19b) with EGFR confirmed the binding mode predicted by docking. The N-1 and N-3 nitrogens of the pyrimido[4,5-b]azepine scaffold were found to form crucial hydrogen bonds with the protein. nih.gov

In another example, derivatives of the related pyrimido[4,5-d]azepine scaffold were investigated as 5-HT2C receptor agonists. researchgate.net Homology modeling and docking were used to rationalize the binding and agonist efficacy of these compounds. researchgate.net These studies highlight the importance of the pyrimido-azepine core in establishing key interactions within the binding pocket of biological targets.

Interactive Table: Examples of Molecular Docking Studies on Pyrimidoazepine Derivatives
Compound ScaffoldTarget ProteinKey FindingsReference
Pyrimido[4,5-b]azepine HER2/EGFRN-1 and N-3 nitrogens form H-bonds with Met793 and Thr854. nih.gov
Pyrimido[4,5-d]azepine 5-HT2C ReceptorHomology models rationalized binding and agonist efficacy. researchgate.net
Furochromenopyrimidine DNA-gyraseSeveral derivatives showed excellent antimicrobial activity. mdpi.com
Mercapto-benzofuro-pyrimidine Bacterial/Fungal ProteinsExcellent docking energy observed for synthesized compounds. ijpsonline.com
Tetrahydropyrimidine COX-1/COX-2Derivatives showed potential as anti-inflammatory agents. tbzmed.ac.ir

In Silico Prediction of Molecular Interactions and Bioactivity Profiles

In silico methods are increasingly used to predict the bioactivity profiles and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. For pyrimidine-based compounds, including the pyrimido[4,5-b]azepine scaffold, these predictive models are valuable for prioritizing synthetic efforts.

Studies on related pyrimido[4,5-d]azepines have employed computational models to prospectively assess medicinal chemistry designs, for example, by predicting P-glycoprotein (P-gp) efflux, which is a key factor in CNS penetration. researchgate.net By using in silico models, researchers were able to design compounds with reduced P-gp efflux. researchgate.net Furthermore, in silico studies on pyrimido[4,5-b] pku.edu.cnsemanticscholar.orgdiazepines have suggested that their anticancer activity could be related to the inhibition of the enzyme thymidylate synthase. semanticscholar.org The cytotoxic effects of novel pyrimidoazepines have also been evaluated in vitro against various cancer cell lines, with some compounds showing significant activity. samipubco.comsamipubco.com These examples demonstrate the power of combining in silico predictions with experimental validation to identify and optimize new bioactive compounds based on the pyrimidoazepine framework. wjarr.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles of Structure-Activity Relationship Delineation for Pyrimidoazepine Derivatives

The delineation of SAR for pyrimido[4,5-b]azepine derivatives involves systematically modifying the core scaffold and observing the resulting changes in biological activity. This process helps in identifying which parts of the molecule are essential for its function. Key principles guiding this exploration include:

Scaffold Integrity: The fused pyrimido[4,5-b]azepine ring system is the foundational pharmacophore. Its structural rigidity and specific geometry are crucial for orienting substituents in three-dimensional space to interact with biological targets.

Systematic Substituent Variation: Researchers systematically alter substituents at various positions of the pyrimidoazepine core to probe the chemical space. This includes modifying size, lipophilicity, electronic properties, and hydrogen bonding capacity of the substituents.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical and chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. For instance, a tetrahydro-pyrimidoazepine core has been used as a bioisosteric replacement for a piperazine-urea moiety in the discovery of novel TRPV1 antagonists. researchgate.net

Conformational Analysis: Understanding the preferred three-dimensional arrangement (conformation) of the molecule is critical. The azepine ring, being a seven-membered ring, can adopt various conformations, and the biologically active conformation is key to rational drug design.

Identification of Pharmacophoric Elements and Key Molecular Features for Target Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrimido[4,5-b]azepine derivatives, several key pharmacophoric elements have been identified:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors. The amino group often found at the C4 position can serve as a hydrogen bond donor. researchgate.net These interactions are critical for anchoring the ligand within the binding pocket of a receptor.

Aromatic/Hydrophobic Regions: The pyrimidine and azepine rings, along with aromatic substituents, contribute to hydrophobic interactions with the target protein. These interactions are often crucial for affinity and potency.

Substituent Positions: The specific positions of substituents on the pyrimidoazepine core are critical. For example, in a series of 5-HT2C receptor agonists, the substituent at the 4-position of the pyrimidine ring was found to be a key determinant of activity. researchgate.net Similarly, for certain anticancer agents, the nature of the substituent at the C2 position of the pyrimidine ring was found to be significant. mdpi.com

Homology modeling has been employed to rationalize the binding and agonist efficacy of these compounds, helping to visualize the interaction of these pharmacophoric elements with the target, such as the 5-HT2C receptor. researchgate.net

Impact of Substituent Effects on Biological Interaction Profiles and Potency

The nature and position of substituents on the 5H-pyrimido[4,5-b]azepine scaffold have a profound impact on the biological activity and potency of the derivatives.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron distribution within the pyrimidine ring system, influencing its interaction with the target. saskoer.ca For example, introducing a 4-amino substituent increases the electron density on the N-1 ring nitrogen. researchgate.net

Steric Effects: The size and shape of substituents can influence how well the molecule fits into the binding site of a target protein. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

Lipophilicity: The lipophilicity (or hydrophobicity) of the molecule, often quantified by LogP, affects its ability to cross biological membranes and can also influence its binding to hydrophobic pockets within a receptor. Benzyl substituents, for instance, increase lipophilicity.

A study on pyrimido[4,5-d]azepines as 5-HT2C receptor agonists demonstrated that strategic modifications to reduce P-glycoprotein (P-gp) efflux, a mechanism of drug resistance, were successful. By synthesizing compounds with targeted physicochemical properties, researchers were able to lower the P-gp efflux ratio, leading to better central nervous system (CNS) penetration. researchgate.net

Compound/SubstituentTargetEffect on Activity/PotencyReference
4-Amino substituent5-HT2C ReceptorIncreases electron density on ring N-1 researchgate.net
Benzyl substituentGeneralIncreases lipophilicity
Chloro substituent at C4GeneralEnhances electrophilicity for further functionalization

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. neovarsity.org These models are powerful tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for biological activity.

2D-QSAR methods utilize descriptors that are derived from the two-dimensional representation of the molecule. slideshare.net These descriptors can include physicochemical properties like molecular weight, logP, and molar refractivity, as well as topological indices that describe the connectivity of the atoms in the molecule.

For pyrimido[4,5-b]azepine derivatives, 2D-QSAR studies could involve:

Hansch Analysis: This classic QSAR method develops a linear equation that relates the biological activity to physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and steric effects (Es).

Multiple Linear Regression (MLR): MLR is a statistical technique used to build a linear model between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.net

A search for QSAR studies on pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as potential antimicrobial agents highlights the application of these methodologies to related heterocyclic systems. nih.gov

3D-QSAR methods consider the three-dimensional properties of molecules and how they interact with a receptor. These methods require the alignment of the set of molecules under study. researchgate.net

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields around each molecule in a dataset. globalresearchonline.net The variations in these fields are then correlated with the variations in biological activity using partial least squares (PLS) regression. The results are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic charge would be expected to increase or decrease activity.

Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA is similar to CoMFA but uses a Gaussian-type function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. globalresearchonline.net This approach avoids some of the singularities at atomic positions that can occur in CoMFA.

While specific CoMFA and CoMSIA studies on this compound were not found in the provided search results, these techniques have been widely applied to other heterocyclic systems to guide the design of more potent and selective ligands. globalresearchonline.netsrce.hrchemrevlett.com For instance, 3D-QSAR studies on diaryl acylsulfonamide derivatives as HUVEC inhibitors have provided insights into the structural requirements for activity. researchgate.net

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanisms by Pyrimidoazepine Derivatives

Pyrimidoazepine derivatives have demonstrated significant potential as enzyme inhibitors, targeting key players in cellular signaling pathways that are often dysregulated in diseases like cancer.

Derivatives of pyrimido-diazepine have been identified as potent inhibitors of several receptor tyrosine kinases. Their anticancer activity is attributed to the inhibition of Aurora A and Aurora B kinases, Kinase Insert Domain-containing Receptor (KDR), Flt3, and c-Kit. researchgate.net Additionally, they have been shown to inhibit extracellular-signal-regulated kinase 5 (ERK5) and leucine-rich repeat kinase 2 (LRRK2). researchgate.net The pyrazolo[4,3-b]pyrimido[4,5-e] nih.govtandfonline.comdiazepine derivatives, in particular, have been developed as multi-targeted inhibitors of Aurora A/B and KDR. nih.gov One such derivative, compound 17g , showed significant potency against Aurora A, Aurora B, and KDR. nih.gov

Further research has led to the development of pyrimido-oxazepine based compounds as inhibitors for Aurora and FLT-3 kinases. researchgate.net Some pyrimidine (B1678525) derivatives have also been found to inhibit c-Kit, Lyn, and Src kinases. google.com In the realm of neurodegenerative diseases, chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines have been identified as potent and selective LRRK2 inhibitors, a key target in Parkinson's disease. nih.govbiorxiv.org

Table 1: Inhibition of Various Kinases by Pyrimidoazepine Derivatives


Compound/Derivative ClassTarget Kinase(s)Key FindingsReference
Pyrimido-diazepine derivativesAurora A, Aurora B, KDR, Flt3, c-Kit, ERK5, LRRK2Demonstrates broad anticancer action through inhibition of multiple RTKs. tandfonline.com
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine derivative 17gAurora A, Aurora B, KDRExhibits significant potency with IC50 values of 46.2 nM, 37.6 nM, and 21.6 nM, respectively. oncotarget.com
Pyrimido-oxazepine derivativesAurora kinases, FLT-3Sub-micromolar inhibitors with potential as a versatile template for specific kinase inhibitors. researchgate.net
Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidinesLRRK2Potent and selective inhibitors with potential for Parkinson's disease therapy.[29, 31]

The 5H-Pyrimido[4,5-b]azepine scaffold has been specifically designed to target the ATP binding site of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnorthwestern.eduThis strategic design allows for potent dual inhibition of these two key receptors in cancer progression. nih.govnorthwestern.edudovepress.combenthamscience.com A notable derivative, compound 19b , which features a 1-benzothiophen-4-yloxy group, has demonstrated potent inhibitory activity against both HER2 and EGFR kinases. nih.govnorthwestern.eduX-ray co-crystal structures have provided a detailed understanding of this interaction. The N-1 and N-3 nitrogens of the pyrimido[4,5-b]azepine core form crucial hydrogen bonds with the main chain of Met793 and the side chain of Thr854 within the EGFR ATP binding site, an interaction mediated by water. nih.govnorthwestern.eduFurthermore, the NH proton at the 9-position of the scaffold creates an additional hydrogen bond with the carbonyl group of Met793. nih.govnorthwestern.eduThis precise binding explains the potent enzymatic inhibition observed. nih.govnorthwestern.edu Molecular modeling studies have further elucidated the binding mode, showing that the 4-anilino moiety of these derivatives occupies a hydrophobic pocket in the back cleft of the ATP site. tandfonline.comThis interaction is a key pharmacophore for EGFR binding. tandfonline.comThe design of these inhibitors often involves a tricyclic azepine structure, which has been shown to be effective against EGFR tyrosine kinase. koreascience.krresearchgate.net

Table 2: EGFR/HER2 Inhibition by Pyrimidoazepine DerivativesGenerated html

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that regulate gene transcription. oncotarget.commdpi.comencyclopedia.pubThey recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins through their bromodomains. oncotarget.commdpi.comBET proteins, particularly BRD4, play a significant role in the transcription of oncogenes like c-Myc and are involved in inflammatory signaling pathways such as NF-κB. oncotarget.commdpi.comnih.gov While direct studies on this compound derivatives as BET inhibitors are not extensively documented in the provided search results, the broader class of heterocyclic compounds is under investigation for this purpose. The development of small-molecule inhibitors that target the acetyl-lysine binding pocket of BET bromodomains is a promising therapeutic strategy in cancer. oncotarget.comThese inhibitors work by displacing BET proteins from chromatin, thereby suppressing the transcription of key oncogenic and inflammatory genes. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and HER2 Kinase Inhibition via ATP Binding Site Interactions

Receptor Agonism and Antagonism Mechanisms

Beyond enzyme inhibition, pyrimidoazepine derivatives also exhibit modulatory effects on various receptors, acting as either agonists or antagonists to influence cellular responses.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in pain perception. tandfonline.comnih.govModulation of this channel is a key strategy for developing novel analgesics. unife.itDerivatives of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine have been synthesized and identified as antagonists of the TRPV1 channel. tandfonline.comresearchgate.net Structure-activity relationship studies led to the discovery of 1,2-diamino-ethane-substituted derivatives with improved properties. researchgate.netresearchgate.netOne such compound, compound 13 , demonstrated significantly improved aqueous solubility compared to its lead compound. researchgate.netThe antagonistic activity of these compounds is assessed by their ability to inhibit the inward currents induced by capsaicin, a known TRPV1 agonist. nih.gov

Table 3: TRPV1 Channel Modulation by Pyrimidoazepine Derivatives

Generated html

Derivatives of pyrimido[4,5-d]azepine have been developed as potent and selective agonists for the serotonin (B10506) 5-HT2C receptor. researchgate.netresearchgate.netgoogle.comnih.govThis receptor is a target for treating a variety of central nervous system disorders. mdpi.comA significant challenge in developing 5-HT2C agonists is achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid potential side effects. researchgate.netmdpi.com A rational design strategy has led to 4-substituted-pyrimido[4,5-d]azepines that are potent and selective 5-HT2C partial agonists. researchgate.netLead compounds such as PF-4479745 (17) and PF-4522654 (18) have shown no measurable functional agonism at 5-HT2A and 5-HT2B receptors in relevant assays. researchgate.netAnother preferred example, 7b (PF-3246799) , also displayed minimal activation at 5-HT2A and 5-HT2B receptors. nih.govThe selectivity of these compounds is crucial for their therapeutic potential. mdpi.comStudies have explored the influence of the size of alkyl ether and the absolute configuration of a stereogenic center on the 5-HT2C binding affinity and selectivity. mdpi.com

Table 4: 5-HT2C Receptor Agonism by Pyrimidoazepine DerivativesGenerated html

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

Molecular Recognition and Ligand-Target Complex Formation Analysis

The efficacy of any therapeutic agent is predicated on its ability to bind to its cognate target. nih.gov The analysis of the ligand-target complex reveals the specific molecular interactions that govern this binding event. For derivatives of the this compound core, detailed structural and modeling studies have elucidated the key hydrogen bonding and hydrophobic forces that stabilize their interaction with protein targets.

Hydrogen bonds are highly directional, non-covalent interactions that are critical for the specificity of ligand-protein binding. The pyrimido[4,5-b]azepine scaffold contains several nitrogen atoms that can act as hydrogen bond acceptors or donors, forming key interactions within a protein's binding site.

X-ray crystallography studies of a 6-substituted amide derivative of pyrimido[4,5-b]azepine (Compound 19b) in complex with the Epidermal Growth Factor Receptor (EGFR) kinase domain have provided a detailed view of its binding mode. northwestern.edu These studies revealed that the N-1 and N-3 nitrogens of the core pyrimidine ring form crucial hydrogen bonds. Specifically, the N-1 nitrogen interacts with the backbone amine (NH) of methionine 793 (Met793) in the hinge region of the kinase. northwestern.edu The N-3 nitrogen participates in a water-mediated hydrogen bond network with the side chain of threonine 854 (Thr854). northwestern.edu Furthermore, the amine (NH) proton at the 9-position of the azepine ring forms an additional hydrogen bond with the backbone carbonyl group of Met793, further anchoring the ligand in the ATP binding site. northwestern.edu

Molecular modeling based on a reported pyrimido[4,5-b]azepine-EGFR complex (PDB: 3W33) corroborates the importance of these interactions, defining a key pharmacophore for EGFR binding as one that includes hydrogen bonds to the hinge region. tandfonline.comresearchgate.net This network of hydrogen bonds is fundamental to the high-affinity binding and inhibitory activity of this class of compounds.

For pyrimido[4,5-b]azepine-based inhibitors, substitutions on the core scaffold are often designed to optimize these interactions. Molecular modeling studies, using a pyrimido[4,5-b]azepine-EGFR complex as a template, have shown that anilino side chains attached to the pyrimidine ring occupy a deep hydrophobic pocket in the back cleft of the ATP binding site. tandfonline.comsemanticscholar.orgresearchgate.net

In the related 9H-pyrimido[4,5-b]indole series, which shares the pyrimidine core, the strategic addition of hydrophobic groups has been shown to significantly enhance binding affinity. For instance, incorporating a cyclopropyl (B3062369) group allows for deep insertion into the well-defined "WPF" hydrophobic pocket of the BRD4 bromodomain. acs.org Similarly, adding dimethyl substituents to an isoxazole (B147169) group on the scaffold led to a 9- to 10-fold increase in potency for BRD4, underscoring the importance of targeting these hydrophobic regions to improve ligand binding. acs.org These findings highlight a key strategy in the medicinal chemistry of pyrimido[4,5-b]azepines: functionalizing the core scaffold with groups that can effectively engage with hydrophobic pockets in the target protein.

Hydrogen Bonding Networks in Ligand-Protein Interactions

Preclinical In Vitro and In Vivo Model Systems for Mechanistic Research

To understand a compound's mechanism of action, it is essential to progress from studies with isolated proteins to more complex biological systems. Preclinical research utilizes a cascade of in vitro (cell-based) and in vivo (animal) models to confirm that a compound engages its intended target in a biological context and produces the desired downstream physiological effect. nih.gov

Cell-based assays are critical for confirming that a compound can cross the cell membrane, bind to its intracellular target, and modulate a specific signaling pathway. catapult.org.ukconceptlifesciences.com Target engagement can be measured directly using techniques like the Cellular Thermal Shift Assay (CETSA) or Bioluminescence Resonance Energy Transfer (BRET) assays. nih.govpromega.com A common downstream consequence measured is the inhibition of cell proliferation or growth, which is particularly relevant for anti-cancer agents.

Derivatives of the pyrimido[4,5-b]azepine scaffold have demonstrated potent activity in such assays. For example, a 6-substituted amide derivative (Compound 19b) showed powerful cell growth inhibition against the BT474 breast cancer cell line, with a GI₅₀ value of 18 nM. northwestern.edu In the closely related 9H-pyrimido[4,5-b]indole series, compounds have shown low nanomolar potency in inhibiting the growth of acute leukemia cell lines. acs.org

Table 1: Cell Growth Inhibition by Pyrimido[4,5-b]indole Derivatives Data based on findings for the related 9H-pyrimido[4,5-b]indole scaffold.

Compound Cell Line Description Assay Type Potency (IC₅₀) Reference
17 MV4;11 Acute Leukemia (MLL1 fusion) WST-8 6 nM acs.org
17 MOLM-13 Acute Leukemia (MLL1 fusion) WST-8 36 nM acs.org

These cellular assays provide essential proof-of-concept that the molecular interactions observed in biochemical studies translate into functional activity within a living cell.

Enzymatic assays are fundamental for quantifying the potency of an inhibitor. frontiersin.org These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitory compound, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀). frontiersin.orgmdpi.com

For the pyrimido[4,5-b]azepine class, enzymatic assays have been crucial in establishing their activity against specific kinase targets. A novel pyrimido[4,5-b]azepine derivative, Compound 19b, was evaluated for its ability to inhibit HER2 and EGFR kinases. The assays revealed potent, nanomolar inhibition of both enzymes. northwestern.edu Similarly, compounds designed based on the pyrimido[4,5-b]azepine scaffold have been shown to inhibit Aurora kinase A (AURKA) and EGFR. semanticscholar.org

Table 2: Kinase Inhibitory Activity of Pyrimido[4,5-b]azepine Derivatives and Related Compounds

Compound Target Kinase Potency (IC₅₀) Reference
Compound 19b HER2 24 nM northwestern.edu
Compound 19b EGFR 36 nM northwestern.edu
Compound 6 AURKA Single-digit micromolar semanticscholar.org
Compound 6 EGFR Single-digit micromolar semanticscholar.org

Other assay formats, such as fluorescence-based calcium mobilization assays (FLIPR), have been used to determine the agonist affinity (EC₅₀) of related pyrimido[4,5-d]azepine derivatives at the 5-HT2C receptor. google.com These kinetic and inhibitory studies are essential for structure-activity relationship (SAR) analysis and for optimizing the potency of lead compounds.

Animal models are indispensable for evaluating the pharmacodynamic (PD) effects of a drug candidate—what the drug does to the body—and for gaining mechanistic insight in a complex physiological system. mdpi.com These models allow researchers to assess whether the biochemical and cellular activity of a compound translates into a therapeutic effect in a living organism.

Derivatives of the pyrimido[4,5-b]azepine scaffold and its close isosteres have been evaluated in various animal models, demonstrating efficacy across different therapeutic areas.

Oncology: An orally administered 9H-pyrimido[4,5-b]indole derivative (Compound 31) produced significant antitumor activity in mouse xenograft models of both MV4;11 leukemia and MDA-MB-231 triple-negative breast cancer. acs.org

Pain and Inflammation: In a rat model of inflammatory pain, a pyrimido[4,5-d]azepine derivative (Compound 13) demonstrated a significant reversal of carrageenan-induced thermal hyperalgesia. researchgate.net

Urology: A pyrimido[4,5-d]azepine, PF-3246799, showed robust efficacy in a preclinical canine model of stress urinary incontinence (SUI), highlighting the importance of translating findings from cell-based systems to in vivo models. nih.gov

These in vivo studies provide the ultimate preclinical validation of a compound's mechanism of action, linking target engagement at the molecular level to a measurable physiological outcome.

Future Perspectives and Research Trajectories

Rational Design Principles for Next-Generation Pyrimidoazepine Scaffolds

The development of new pyrimidoazepine-based therapeutic agents is increasingly guided by rational design principles. This approach leverages a deep understanding of the structure-activity relationships (SAR) and the specific molecular interactions between the pyrimidoazepine core and its biological targets.

A notable example of rational design involves the development of pyrimido[4,5-b]azepine derivatives as dual inhibitors of HER2/EGFR kinases. northwestern.edunih.gov Researchers designed a novel 7,6 fused bicyclic scaffold to fit into the ATP binding site of these proteins. northwestern.edunih.gov X-ray co-crystal structures have provided critical insights into the binding modes of these inhibitors. For instance, the N-1 and N-3 nitrogens of the pyrimido[4,5-b]azepine scaffold have been shown to form crucial hydrogen bonds with amino acid residues in the kinase domain, such as Met793 and Thr854. northwestern.edunih.gov The NH proton at the 9-position can also form an additional hydrogen bond, further stabilizing the complex. northwestern.edunih.gov This detailed structural information allows for the targeted modification of the scaffold to enhance potency and selectivity.

Future rational design efforts will likely focus on:

Fine-tuning substituent effects: Systematically modifying functional groups at various positions of the pyrimidoazepine ring to optimize binding affinity, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement: Replacing parts of the pyrimidoazepine core with other chemical moieties that retain or improve biological activity while potentially offering novel intellectual property and improved drug-like properties.

Structure-based design using advanced computational tools: Employing molecular modeling, and molecular dynamics simulations to predict binding affinities and guide the synthesis of next-generation inhibitors with improved profiles.

Expanding the Diversity-Oriented Synthesis of Pyrimidoazepine Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large and structurally diverse collections of small molecules for high-throughput screening. mdpi.comcam.ac.ukrsc.org This approach is particularly well-suited for exploring the chemical space around the pyrimidoazepine scaffold. The goal of DOS is to efficiently generate a wide range of molecular architectures from a common starting material or intermediate. mdpi.com

The synthetic flexibility of the pyrimidoazepine core allows for functionalization at multiple positions, making it an ideal candidate for DOS. Key strategies for expanding the diversity of pyrimidoazepine libraries include:

Multi-component reactions: Designing one-pot reactions that bring together three or more reactants to rapidly assemble complex pyrimidoazepine derivatives. nih.govnih.govrsc.org

Development of novel cyclization strategies: Exploring new methods for constructing the fused ring system to access novel regio- and stereoisomers.

Post-synthesis modification: Applying a range of chemical transformations to a pre-existing pyrimidoazepine scaffold to introduce a wide array of functional groups.

By generating diverse libraries of pyrimidoazepine analogs, researchers can increase the probability of discovering novel hits against a broad range of biological targets. cam.ac.uk

Integration of Artificial Intelligence and Machine Learning in Pyrimidoazepine Discovery

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual pyrimidoazepine derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new pyrimidoazepine-based molecules with desired properties. nih.gov These models can learn the underlying patterns in chemical data to generate novel structures that are likely to be active against a specific target.

Target Identification: AI can analyze large biological datasets to identify novel protein targets for which pyrimidoazepine modulators could be developed. nih.govnih.gov

Exploration of Novel Biological Targets for Pyrimidoazepine Modulators

While much of the research on pyrimidoazepines has focused on their activity as kinase inhibitors and receptor modulators, the versatility of this scaffold suggests that it could be used to target a much broader range of biological molecules.

Some potential new directions for target exploration include:

Epigenetic Targets: Derivatives of the related 9H-pyrimido[4,5-b]indole scaffold have shown potent and selective inhibition of BET bromodomains, which are key regulators of gene expression. acs.org This suggests that pyrimidoazepines could also be designed to target other epigenetic modifiers.

Ion Channels: A series of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines have been identified as novel antagonists of the TRPV1 channel, which is involved in pain sensation. researchgate.net

Antimicrobial and Antiviral Targets: The structural features of pyrimidoazepines make them attractive candidates for the development of new anti-infective agents. nih.gov Research has shown that some derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.

Central Nervous System (CNS) Targets: The ability to tune the physicochemical properties of pyrimidoazepines makes them suitable for targeting CNS receptors. A series of 4-substituted-pyrimido[4,5-d]azepines have been developed as potent and selective 5-HT2C receptor agonists for potential use in treating CNS disorders. researchgate.net

Translational Research Directions in Chemical Biology for Pyrimidoazepine Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. For pyrimidoazepine derivatives, this involves moving promising compounds from the laboratory toward preclinical and eventually clinical development.

Key translational research directions include:

Development of Chemical Probes: Synthesizing highly potent and selective pyrimidoazepine derivatives that can be used as chemical probes to study the function of their biological targets in living systems.

Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like properties.

In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized pyrimidoazepine derivatives in relevant animal models of disease. For example, a promising multi-target receptor tyrosine kinase inhibitor with a 6,11-dihydro-5H-benzo[e]pyrimido-[5,4-b] northwestern.edumednexus.orgdiazepine core demonstrated significant anti-tumor activity in a xenograft model. sophion.co.jp

By focusing on these translational research areas, the scientific community can work towards realizing the full therapeutic potential of the 5H-pyrimido[4,5-b]azepine scaffold.

Q & A

Q. What are the established synthetic methodologies for 5H-Pyrimido[4,5-b]azepine and its derivatives?

  • Methodological Answer: Synthesis typically involves [3+3] cyclocondensation reactions or multi-step modifications of precursor heterocycles. For example, derivatives can be synthesized by introducing substituents at key positions (e.g., C6 or N3) using optimized reaction conditions with reagents like phenylazoacetylacetone . Patent literature also describes autoclave-based protocols for analogous scaffolds, emphasizing temperature and solvent control . Structural confirmation requires techniques like NMR, mass spectrometry, and X-ray crystallography to verify regiochemistry and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer: Key techniques include:
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm hydrogen/carbon environments and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis.
  • HPLC with UV/Vis detection (using protocols similar to pharmacopeial assays) to assess purity and quantify residual solvents .
  • X-ray diffraction for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for pyrimidoazepine derivatives targeting kinases like HER2/EGFR?

  • Methodological Answer: SAR studies require:
  • Scaffold diversification : Introduce substituents (e.g., methyl, phenylazo, cyanoethyl groups) at positions linked to target binding (e.g., C6 modifications in thiazolo[4,5-b]pyridines showed 3-fold increased anticancer activity ).
  • Biological assays : Use kinase inhibition assays (IC₅₀ determination) and cell viability tests (e.g., MDA-MB-435 models) to correlate structural changes with activity .
  • Computational modeling : Docking studies with crystal structures (e.g., EGFR T790M/L858R mutants) to predict binding modes and guide synthesis .

Q. How should researchers address contradictions in biological activity data across pyrimidoazepine derivatives?

  • Methodological Answer: Contradictions may arise from:
  • Systematic errors : Inconsistent assay conditions (e.g., buffer pH variations affecting compound stability; see ammonium acetate buffer preparation in ).
  • Structural impurities : Verify purity via HPLC and control synthetic intermediates rigorously .
  • Biological variability : Replicate experiments across cell lines and use statistical frameworks (e.g., ANOVA) to assess significance .
  • Data cross-validation : Compare results with structurally analogous compounds (e.g., pyrimido[4,5-b]indoles) to identify scaffold-specific trends .

Q. What strategies improve the solubility and bioavailability of pyrimidoazepine-based compounds?

  • Methodological Answer: Optimization approaches include:
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at polar positions to enhance aqueous solubility .
  • Salt formation : Utilize counterions (e.g., hydrochloride) to improve crystallinity and dissolution rates .
  • Formulation studies : Employ nanoemulsions or liposomal carriers, guided by logP (e.g., logP = 3.35 for 4-methyl derivatives) and PSA (polar surface area) values .

Experimental Design & Error Analysis

Q. How can researchers apply the FINER criteria to design rigorous studies on pyrimidoazepine derivatives?

  • Methodological Answer: The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures:
  • Feasibility : Prioritize synthetic routes with >50% yields (e.g., [3+3] cyclocondensation ).
  • Novelty : Explore understudied modifications (e.g., cyanoethylation at N3 ).
  • Relevance : Align targets with unmet therapeutic needs (e.g., dual HER2/EGFR inhibitors ).
  • Ethics : Adhere to safety protocols for handling cytotoxic intermediates .

Q. What steps minimize systematic errors in pyrimidoazepine synthesis and bioassays?

  • Methodological Answer:
  • Instrument calibration : Regular validation of HPLC, spectrophotometers (e.g., Beer’s Law compliance checks ).
  • Reagent standardization : Use certified reference materials for key reactants .
  • Blinded experiments : Assign compound codes to avoid bias in biological evaluations .
  • Error logs : Document deviations (e.g., temperature fluctuations during autoclave reactions ).

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility in pyrimidoazepine-based studies?

  • Methodological Answer:
  • Detailed protocols : Publish synthetic steps, including solvent grades, reaction times, and purification methods (e.g., triethylphosphite reflux conditions ).
  • Open data : Share crystallographic data (CCDC entries) and spectral raw files .
  • Negative results reporting : Disclose failed modifications (e.g., inactive C6-alkyl derivatives) to guide future work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.